An In-depth Technical Guide to the Chemical Properties of 5-Carboxy-2-thiouracil
An In-depth Technical Guide to the Chemical Properties of 5-Carboxy-2-thiouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxy-2-thiouracil, also known as 2-thiouracil-5-carboxylic acid, is a pyrimidine (B1678525) derivative that has garnered interest in medicinal chemistry due to its potential as an anti-tumor agent, particularly when complexed with metal ions.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of 5-Carboxy-2-thiouracil, including its physicochemical characteristics, reactivity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
5-Carboxy-2-thiouracil is a synthetic organic compound that typically presents as a powder.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Carboxy-2-thiouracil
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₃S | [5][6] |
| Molecular Weight | 172.16 g/mol | [5][6] |
| Appearance | Powder | [4] |
| Solubility | Soluble in 1 M NaOH (50 mg/mL), 4 M NH₄OH (50 mg/mL), and formic acid (50 mg/mL). | [5] |
| CAS Number | 23945-50-8 | [5][6] |
Reactivity and Stability
The reactivity of 5-Carboxy-2-thiouracil is characterized by the functional groups present in its structure: the thiourea (B124793) moiety within the pyrimidine ring and the carboxylic acid group at the 5-position.
Metal Complex Formation: 5-Carboxy-2-thiouracil readily forms complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).[1] This chelating ability is a significant aspect of its chemical reactivity and is believed to be linked to its potential anti-tumor activity.
Synthesis of Derivatives: The carboxylic acid and thiouracil moieties serve as handles for the synthesis of various derivatives. For instance, it can be used to produce methylhydrazonium salts, which have shown potential anti-bacterial and anti-tumor properties.[5] Furthermore, the general class of 2-thiouracil (B1096) derivatives can undergo reactions such as S-alkylation and chlorosulfonation to create a diverse range of compounds with potential pharmacological activities.[8][9]
Stability: Specific studies on the thermal and pH stability of 5-Carboxy-2-thiouracil are limited. However, studies on related compounds, such as 5-fluorouracil, indicate that stability is influenced by pH, with degradation observed under alkaline conditions.[10] The stability of thiouracil derivatives in suspension has also been investigated, showing dependence on temperature.[11]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 5-Carboxy-2-thiouracil are not extensively documented in readily available literature. However, general methods for the synthesis of related thiouracil derivatives can be adapted.
Synthesis of 2-Thiouracil Derivatives (General Approach)
The synthesis of 2-thiouracil derivatives often involves the condensation of a β-ketoester with thiourea.[12] For example, 5-carbethoxy-2-thiouracil (B1220596) can be synthesized by condensing N-substituted thioureas with diethyl ethoxymalonate.[12] A general workflow for the synthesis of 2-thiouracil derivatives is depicted in the following diagram.
Caption: General workflow for the synthesis of 2-thiouracil derivatives.
Analytical Methods
Standard analytical techniques can be employed for the characterization and quantification of 5-Carboxy-2-thiouracil.
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Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight of 5-Carboxy-2-thiouracil. The top peak in the mass spectrum is observed at an m/z of 172, corresponding to the molecular ion.[4][13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. For carboxylic acids, the acidic proton typically appears as a broad singlet in the ¹H NMR spectrum at a downfield chemical shift (10-13 ppm).[14] The carbonyl carbon of the carboxylic acid would be expected in the ¹³C NMR spectrum around 160-185 ppm.[15]
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of 5-Carboxy-2-thiouracil. A C18 column with a suitable mobile phase, such as a phosphate (B84403) buffer and an organic modifier like acetonitrile, would be a typical starting point.[11] Detection can be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance.
Biological Activity and Potential Mechanism of Action
The primary biological activity of interest for 5-Carboxy-2-thiouracil is its potential as an anti-tumor agent.[1][2][3] This activity is often enhanced when the molecule forms complexes with metal ions.[1] While the precise mechanism of action for 5-Carboxy-2-thiouracil is not fully elucidated, its structural similarity to pyrimidine bases suggests that it may act as an antimetabolite.
Inhibition of Pyrimidine Biosynthesis
As a pyrimidine analog, 5-Carboxy-2-thiouracil could potentially interfere with the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[16] The general scheme of pyrimidine biosynthesis inhibition is illustrated below.
Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway.
Modulation of Signaling Pathways
Other pyrimidine derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the Hedgehog signaling pathway.[13] The Hedgehog pathway is involved in embryonic development and its aberrant activation is implicated in several cancers.[17] Small molecule inhibitors can target components of this pathway, such as the Smoothened (Smo) receptor.[18] While a direct link between 5-Carboxy-2-thiouracil and the Hedgehog pathway has not been established, it represents a potential area for further investigation into its anti-tumor mechanism.
Conclusion
5-Carboxy-2-thiouracil is a molecule with interesting chemical properties and potential therapeutic applications. Its ability to form metal complexes and serve as a scaffold for the synthesis of other bioactive molecules makes it a compound of interest for further research. While more detailed studies are needed to fully elucidate its physicochemical properties, stability, and mechanism of action, this guide provides a solid foundation of current knowledge for researchers and drug development professionals. Future investigations should focus on obtaining quantitative data for its solubility and pKa, developing detailed and optimized synthesis and purification protocols, and exploring its specific molecular targets and signaling pathway interactions to fully realize its therapeutic potential.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. 2-THIOURACIL-5-CARBOXYLIC ACID | 23945-50-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Thiouracil-5-carboxylic acid | C5H4N2O3S | CID 3002041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Carboxy-2-thiouracil 23945-50-8 [sigmaaldrich.com]
- 6. Inhibition of the Hedgehog Signaling Pathway Depresses the Cigarette Smoke-Induced Malignant Transformation of 16HBE Cells on a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarscommons.fgcu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Targeting the Hedgehog Signaling Pathway with Small Molecules from Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-THIOURACIL-5-CARBOXYLIC ACID(23945-50-8) MS [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Discovery of a new pyrimidine synthesis inhibitor eradicating glioblastoma-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
